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Compound of Interest

Compound Name: PIM-35

Cat. No.: B137230 Get Quote

Disclaimer: The following guide is a synthesized document based on publicly available

information. "PIM-35" does not correspond to a known, publicly disclosed molecule in major

pharmacology databases and literature as of the last search. The data and methodologies

presented here are based on a hypothetical compound and are intended for illustrative

purposes to demonstrate the structure and content of such a guide.

Introduction
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic

(PK) and pharmacodynamic (PD) properties of PIM-35, a novel investigational compound. The

information herein is intended for researchers, scientists, and drug development professionals

to facilitate a deeper understanding of its mechanism of action and disposition.

Pharmacokinetics
The pharmacokinetic profile of PIM-35 has been characterized through a series of in vitro and

in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME)

properties.

A summary of the in vitro ADME parameters for PIM-35 is presented in Table 1.

Table 1: Summary of In Vitro ADME Data for PIM-35
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Parameter Assay System Value

Solubility
Phosphate Buffered Saline (pH

7.4)
152 µM

Permeability Caco-2 (A -> B) 15 x 10⁻⁶ cm/s

Plasma Protein Binding Human 98.5%

Mouse 97.2%

Rat 96.8%

Metabolic Stability
Human Liver Microsomes

(HLM)
T½ = 45 min

Mouse Liver Microsomes

(MLM)
T½ = 25 min

CYP Inhibition (IC₅₀) CYP1A2 > 50 µM

CYP2C9 > 50 µM

CYP2D6 22 µM

CYP3A4 > 50 µM

Single-dose pharmacokinetic studies were conducted in mice and rats. The key parameters are

summarized in Table 2.

Table 2: Key Pharmacokinetic Parameters of PIM-35 in Rodents Following a Single 10 mg/kg

Dose
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Parameter Mouse (IV) Mouse (PO) Rat (IV) Rat (PO)

Cₘₐₓ (ng/mL) 1250 450 1500 600

Tₘₐₓ (h) 0.1 0.5 0.1 1.0

AUC₀₋ᵢₙf

(ng·h/mL)
2500 1500 3200 2100

T½ (h) 2.5 3.0 3.5 4.0

CL (mL/min/kg) 67 - 52 -

Vd (L/kg) 15 - 13 -

F (%) - 60 - 65

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration;

AUC₀₋ᵢₙf: Area under the plasma concentration-time curve from time zero to infinity; T½: Half-

life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Pharmacodynamics
PIM-35 is a potent and selective inhibitor of the hypothetical PIM kinase family, which plays a

crucial role in cell survival and proliferation signaling pathways.

The inhibitory activity of PIM-35 against the PIM kinase isoforms is detailed in Table 3.

Table 3: In Vitro Inhibitory Activity of PIM-35

Target IC₅₀ (nM)

PIM-1 5

PIM-2 15

PIM-3 8

The effect of PIM-35 on the viability of a human cancer cell line endogenously expressing PIM

kinases is presented in Table 4.
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Table 4: Cellular Potency of PIM-35

Cell Line Assay EC₅₀ (nM)

ABC-1 Human Cancer Cells Cell Viability (72h) 50

Experimental Protocols
Objective: To determine the rate of metabolism of PIM-35 in liver microsomes.

Methodology:

PIM-35 (1 µM) was incubated with human or mouse liver microsomes (0.5 mg/mL) in the

presence of NADPH (1 mM) at 37°C.

Aliquots were taken at various time points (0, 5, 15, 30, 45, and 60 minutes).

The reaction was quenched by adding ice-cold acetonitrile.

Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify

the remaining PIM-35.

The half-life (T½) was calculated from the slope of the natural log of the remaining parent

compound versus time.
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Sample Preparation

PIM-35 (1 µM)

Incubate at 37°C

Liver Microsomes (0.5 mg/mL) NADPH (1 mM)

Aliquots at 0, 5, 15, 30, 45, 60 min

Quench with Acetonitrile

LC-MS/MS Analysis

Calculate T½

Click to download full resolution via product page

Metabolic Stability Assay Workflow

Objective: To determine the in vitro potency of PIM-35 against PIM kinase isoforms.

Methodology:

Recombinant human PIM-1, PIM-2, and PIM-3 enzymes were used.

PIM-35 was serially diluted and incubated with the kinase, a fluorescently labeled peptide

substrate, and ATP.
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The reaction was allowed to proceed for 60 minutes at room temperature.

The amount of phosphorylated substrate was quantified using a fluorescence polarization

assay.

IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic

equation.

Signaling Pathway
PIM-35 exerts its therapeutic effect by inhibiting the PIM kinase signaling pathway, which is

known to promote cell survival by phosphorylating and inactivating pro-apoptotic proteins such

as BAD.

PIM Kinase Signaling Pathway

PIM Kinase

BAD

 phosphorylates

Apoptosis

 inhibits

PIM-35

 inhibits
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PIM-35 Mechanism of Action

To cite this document: BenchChem. [In-depth Technical Guide: Pharmacokinetics and
Pharmacodynamics of PIM-35]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b137230#pharmacokinetics-and-pharmacodynamics-
of-pim-35]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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